molecular formula C7H8N4 B2411264 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1443278-78-1

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2411264
CAS No.: 1443278-78-1
M. Wt: 148.169
InChI Key: UYZJROYGVQACCT-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to bind effectively to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique properties. For instance, the presence of a methyl group at the 3-position and an amine group at the 6-position enhances its reactivity and potential for functionalization, making it a valuable scaffold in various research and industrial applications .

Biological Activity

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug discovery, supported by data tables and case studies.

Overview of this compound

This compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties. It is primarily used as a scaffold for the development of various biologically active molecules, particularly enzyme inhibitors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. A notable investigation involved synthesizing a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were screened for their anticancer activity against human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. The results indicated that while initial compounds showed limited growth inhibition, further modifications could enhance their efficacy .

CompoundCell LineIC50 (µM)Activity
Triazole-linked glycohybrid 1MDA-MB-231>100No growth inhibition
Triazole-linked glycohybrid 2MDA-MB-23135Moderate inhibition
Control (YM155)MDA-MB-2310.5Strong inhibition

Antimicrobial and Antiparasitic Activity

The compound has also been evaluated for its activity against various pathogens. Notably, it has shown promising results as an inhibitor of Plasmodium falciparum membrane-bound pyrophosphatase (mPPase), which is crucial for the survival of the malaria parasite. In vitro assays demonstrated low micromolar activity (IC50 = 14–18 µM) against this target, indicating potential for further development as an antimalarial agent .

Additionally, derivatives of this compound exhibited antibacterial activity against Mycobacterium tuberculosis , as well as antiparasitic effects against leishmaniasis and trypanosomiasis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Its structural features allow it to effectively bind to these targets, inhibiting their activity and disrupting essential biological processes. For instance:

  • Inhibition of Enzymes : The compound can inhibit key enzymes involved in metabolic pathways in cancer cells and parasites.
  • Receptor Binding : It may interact with various receptors to modulate signaling pathways related to cell proliferation and survival.

Case Studies

  • Anticancer Screening : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and assessed their anticancer activity using the MDA-MB-231 cell line. The results indicated that modifications to the core structure could enhance cytotoxicity.
  • Antimalarial Development : Research focused on the synthesis of compounds targeting mPPase from Plasmodium falciparum , demonstrating that structural variations in pyrazolo[1,5-a]pyrimidines can lead to significant differences in inhibitory potency.

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJROYGVQACCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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